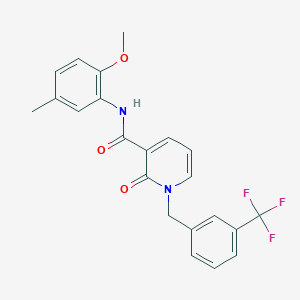

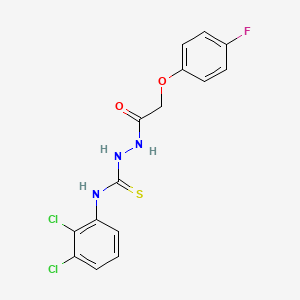

5-氯-N-(1-异丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), a privileged scaffold known for its significant presence in natural and synthetic compounds with various biological activities. The THIQ derivatives are recognized for their broad spectrum of pharmacological actions, including anticancer, anti-tuberculosis, antimalarial, and central nervous system (CNS) activities. The US FDA's approval of trabectedin, a THIQ derivative for soft tissue sarcomas treatment, highlights the potential of such compounds in drug discovery (Singh & Shah, 2017).

Synthesis Analysis

The synthesis of THIQ derivatives involves various strategies aiming at introducing diverse functional groups to enhance their pharmacological profile. These methods include the Bischler–Napieralski reaction for constructing the THIQ core, followed by modifications at different positions to introduce sulfonamide groups and other substituents that contribute to the molecule's biological activities. Techniques such as catalytic stereoselective approaches, hydrogenation with chiral catalysts, and enzymatic catalysis have been applied to achieve the desired structural complexity and stereochemistry (Md Moaz Ahmed Asif et al., 2023).

Molecular Structure Analysis

The molecular structure of THIQ derivatives, including “5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide”, features a tetrahydroisoquinoline core fused with various substituents that modulate its pharmacological properties. Structural analysis focuses on the introduction of chirality, particularly at the C1 position, and the incorporation of sulfonamide groups, which are crucial for the compound's activity. The presence of these functional groups affects the compound's bioavailability, receptor binding, and overall efficacy (Md Moaz Ahmed Asif et al., 2023).

Chemical Reactions and Properties

THIQ derivatives undergo various chemical reactions that are essential for their bioactivity and pharmacokinetics. These include reactions related to their metabolism, such as oxidation, reduction, and conjugation, which can significantly influence their pharmacological profile and toxicity. The reactivity of the sulfonamide group and the tetrahydroisoquinoline core under physiological conditions is a critical aspect of their chemical behavior, impacting their stability and interaction with biological targets (Strother et al., 1981).

Physical Properties Analysis

The physical properties of THIQ derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the tetrahydroisoquinoline core. These properties are crucial for the compound's formulation, delivery, and absorption in biological systems. Modifications in the molecular structure aim to optimize these physical properties to enhance the compound's bioavailability and efficacy (Khadem & Marles, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the pharmacological and toxicological profile of THIQ derivatives. The presence of the sulfonamide group and other substituents affects the compound's acidity, basicity, and potential to form hydrogen bonds and ionic interactions, which are critical for its interaction with biological targets and enzymes involved in its metabolism (Boening, 1998).

科学研究应用

合成和表征

磺胺衍生物的合成和表征,包括类似于5-氯-N-(1-异丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)-2-甲基苯磺酰胺的结构,已被广泛探索其在各个领域的潜在应用。例如,Vanparia等人(2010年)合成了新颖的4-{[(8-羟基喹啉-5-基)甲基]氨基}苯磺酰胺衍生物,展示了它们对各种细菌和真菌菌株的抗微生物活性,展示了该化合物在抗微生物研究中的潜力(Vanparia et al., 2010)。

抗微生物活性

磺胺衍生物的抗微生物活性揭示了开发新型抗微生物药物的一个有前途的途径。Vanparia等人(2010年)的研究表明,这些化合物对一系列微生物病原体具有显著的抑制活性,突显了磺胺衍生物在治疗微生物感染中的潜力。

荧光和光谱研究

磺胺衍生物已被研究其荧光性质,这对生物成像和传感器非常有价值。Kimber等人(2003年)探索了4-N-(6-甲氧基-2-甲基-8-喹啉基)-4-甲基苯磺酰胺衍生物的合成和光谱性质,这些化合物在添加Zn(II)后显示出UV/可见光谱的巴托克移,表明它们在基于荧光的应用中的潜在用途(Kimber et al., 2003)。

蛋白激酶的抑制

异喹啉磺酰胺是一类与5-氯-N-(1-异丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)-2-甲基苯磺酰胺相关的化合物,已被确定为环核苷酸依赖性蛋白激酶,包括蛋白激酶A和C的新型抑制剂。这种抑制机制表明在开发针对参与各种疾病的蛋白激酶的治疗剂方面具有潜在应用(Hidaka et al., 1984)。

抗癌和抗HIV评价

研究磺胺衍生物的抗癌和抗HIV活性一直是一个重要的研究领域。Pomarnacka和Kornicka(2001年)研究了2-巯基苯磺酰胺衍生物的体外抗癌和抗HIV效果,表明这些化合物在癌症和HIV研究中的潜力(Pomarnacka & Kornicka, 2001)。

属性

IUPAC Name |

5-chloro-2-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-13(2)12-23-18-8-7-17(10-15(18)5-9-20(23)24)22-27(25,26)19-11-16(21)6-4-14(19)3/h4,6-8,10-11,13,22H,5,9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCACFSWOBCTQPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)